{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
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Overview
Description
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is an organic compound that belongs to the class of phenylmethylamines. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propan-2-ylamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the reaction of benzyl alcohol with a phenol derivative under basic conditions to form the benzyloxy group.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Propan-2-ylamine Moiety:
Conversion to Hydrochloride Salt: The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, converting it to secondary or tertiary amines.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the amine group can produce secondary or tertiary amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-(Methoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
- {[3-(Ethoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
- {[3-(Phenoxy)phenyl]methyl}(propan-2-yl)amine hydrochloride
Uniqueness
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(2)18-12-16-9-6-10-17(11-16)19-13-15-7-4-3-5-8-15;/h3-11,14,18H,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNDSKYBYJNKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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